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molecular formula C7H8ClNO2 B2861973 3-Ethyl-5-methylisoxazole-4-carbonyl chloride CAS No. 99298-90-5

3-Ethyl-5-methylisoxazole-4-carbonyl chloride

Cat. No. B2861973
M. Wt: 173.6
InChI Key: IPTLCBNDPDQIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04681898

Procedure details

A mixture of 13.3 grams (0.120 mole) of m-fluoroaniline and 20.9 ml. (0.150 mole of triethylamine in 120 ml. of toluene is treated by dropwise addition with 22.5 grams (0.129 mole) of 3-ethyl-5-methyl-4-isoxazole carbonyl chloride in 100 ml. of toluene while maintaining the temperature between 30°-35° during addition. The mixture is stirred at room temperature overnight, filtered and the filtrate washed with 2N hydrochloric acid. The toluene is dried and evaporated with the residue recrystallized from toluene to give N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide (m.p. 99.5°-101° C.).
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
22.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].C(N(CC)CC)C.[CH2:16]([C:18]1[C:22]([C:23](Cl)=[O:24])=[C:21]([CH3:26])[O:20][N:19]=1)[CH3:17]>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([NH:5][C:23]([C:22]2[C:18]([CH2:16][CH3:17])=[N:19][O:20][C:21]=2[CH3:26])=[O:24])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Step Two
Name
Quantity
0.15 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
22.5 g
Type
reactant
Smiles
C(C)C1=NOC(=C1C(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
during addition
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtrate washed with 2N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene is dried
CUSTOM
Type
CUSTOM
Details
evaporated with the residue
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=CC1)NC(=O)C=1C(=NOC1C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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